1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid
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Overview
Description
1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexanone with 2-methoxyethyl bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step may involve reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the methoxyethyl and ketone groups, resulting in different chemical properties and reactivity.
4-Oxocyclohexanecarboxylic acid: Similar structure but without the methoxyethyl group, affecting its solubility and interaction with other molecules.
2-Methoxyethylcyclohexane: Contains the methoxyethyl group but lacks the carboxylic acid and ketone functionalities.
Uniqueness
1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules or in biological research.
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-14-7-6-10(9(12)13)4-2-8(11)3-5-10/h2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGAMIAQREJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(=O)CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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